

An In-depth Technical Guide to Cyclopropylmethanesulfonamide

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Compound of Interest

Compound Name: *Cyclopropylmethanesulfonamide*

Cat. No.: *B1291645*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Cyclopropylmethanesulfonamide**, a molecule of interest in medicinal chemistry and drug development. This document details its chemical properties, a standard synthesis protocol, and a validated analytical methodology for its quantification.

Core Molecular Data

N-Cyclopropylmethanesulfonamide is a chemical compound characterized by a cyclopropyl group attached to the nitrogen atom of a methanesulfonamide functional group. Its compact and rigid cyclopropyl moiety can confer unique pharmacological properties, making it a valuable scaffold in the design of novel therapeutic agents.

A summary of its key quantitative data is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₄ H ₉ NO ₂ S	
Molecular Weight	135.18 g/mol	
IUPAC Name	N-cyclopropylmethanesulfonamide	
CAS Number	479065-29-7	
Physical Form	Solid	
Storage Temperature	2-8°C	
InChI Key	POEOXZQLWUIFQW-UHFFFAOYSA-N	

Synthesis Protocol: Sulfonamide Formation

The synthesis of **N-cyclopropylmethanesulfonamide** is typically achieved through the reaction of methanesulfonyl chloride with cyclopropylamine. This is a standard and widely used method for forming sulfonamide bonds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

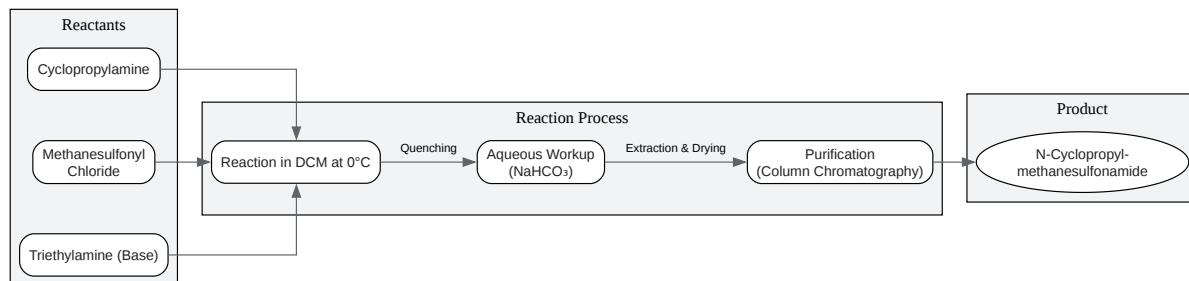
Materials:

- Methanesulfonyl chloride
- Cyclopropylamine
- Triethylamine (or another suitable base like pyridine)[\[3\]](#)[\[4\]](#)
- Dichloromethane (DCM) or another suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware and magnetic stirrer

- Ice bath

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane. Cool the mixture to 0°C using an ice bath.
- Addition of Sulfonyl Chloride: To the cooled solution, add methanesulfonyl chloride (1.05 equivalents) dropwise via a syringe. The addition should be slow to control the exothermic reaction.
- Reaction Monitoring: Allow the reaction to stir at 0°C for one hour and then warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Final Purification: The crude **N-cyclopropylmethanesulfonamide** can be further purified by flash column chromatography on silica gel to obtain the final product of high purity.



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General Synthesis Workflow for N-Cyclopropylmethanesulfonamide.

Analytical Methodology: LC-MS/MS Quantification

For the quantitative analysis of N-cyclopropylmethanesulfonamide in biological matrices or as a pharmaceutical substance, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (from a biological matrix):

- Protein Precipitation: To a 100 µL aliquot of the sample (e.g., plasma), add 300 µL of a cold organic solvent such as acetonitrile or methanol containing an appropriate internal standard.

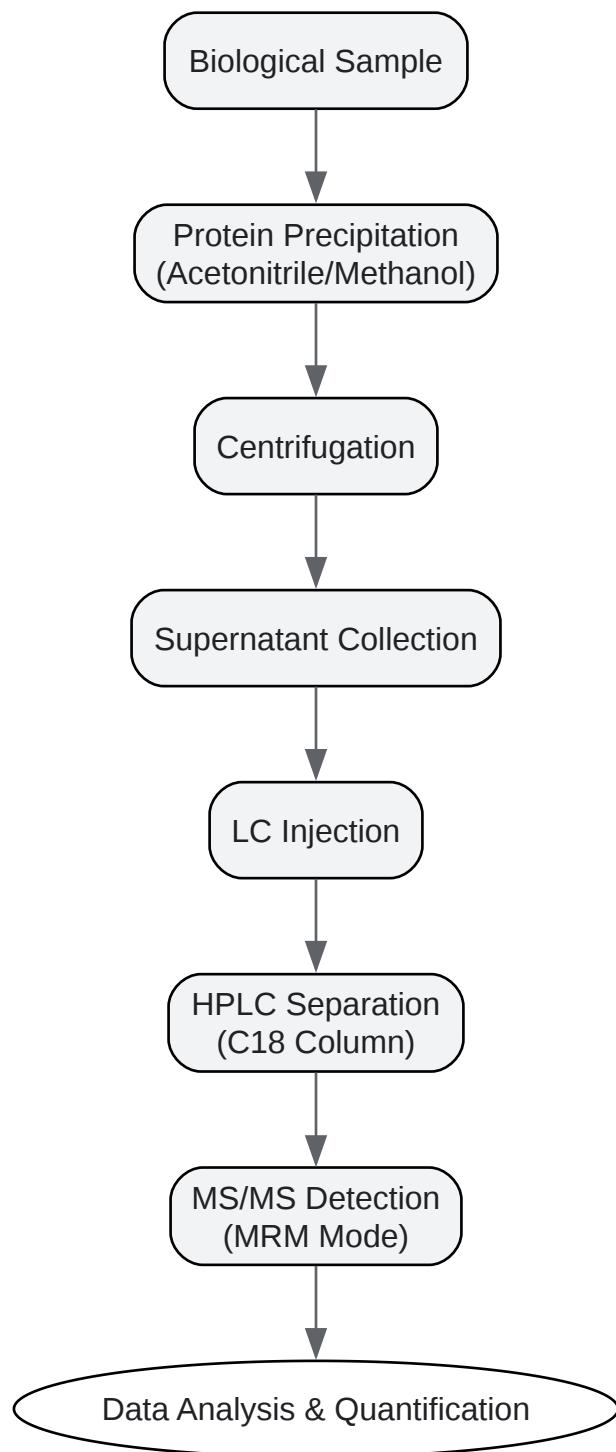
- Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
- Supernatant Collection: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Chromatographic Conditions:

- Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size) is suitable.
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over a few minutes, followed by a re-equilibration step.
- Injection Volume: 5 μ L

Mass Spectrometric Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM): The precursor ion ($[M+H]^+$) for N-**cyclopropylmethanesulfonamide** would be m/z 136.0. The product ions for quantification and qualification would be determined by infusion and fragmentation of a standard solution.
- Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.



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LC-MS/MS Analytical Workflow for Quantification.

Potential Biological Activity

While specific signaling pathways for **N-cyclopropylmethanesulfonamide** are not extensively documented in publicly available literature, the cyclopropane motif is a known bioisostere for phenyl rings and double bonds, often used to improve metabolic stability and binding affinity of drug candidates.^[8] Sulfonamides are a well-established class of pharmacophores with a broad range of biological activities, including antibacterial, and as inhibitors of enzymes like carbonic anhydrase.^{[9][10]} The combination of these two groups in **N-cyclopropylmethanesulfonamide** suggests potential for its use as a lead compound in drug discovery programs targeting various diseases. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

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References

- 1. researchgate.net [researchgate.net]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. prepchem.com [prepchem.com]
- 5. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO - PubMed [pubmed.ncbi.nlm.nih.gov]
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